Cas no 149809-43-8 (Posazonazole intermediate POA)
Posazonazole intermediate POA Chemical and Physical Properties
Names and Identifiers
-
- ((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate
- (5R-cis)-Toluene-4-sulfonic Acid 5-(2,4-Difluorophenyl)-5-[1,2,4]triazol- 1-ylmethyltetrahydrofuran-3-ylmethyl Ester
- (3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]oxolan-3-ylmethyl p-Toluenesulfonate
- (5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethylester
- (5R-cis)-Toluene-4-s
- (5R-cis)-Toluene-4-sulfonic Acid 5-(2,4-Difluorophenyl)-5-[1,2,4]triazol- 1-ylmethyltetrahydrofuran-3-ylmethyl Ester
- [(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate
- 5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester
- D-threo-Pentitol, 2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-
- Posaconazole inter-1
- 6-Methoxyaromadendrin 3-O-acetate
- p-Toluenesulfonic Acid (3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]oxolan-3-ylmethyl Ester
- Posaconazole int1
- Posaconazole Main Ring
- Posaconazole Impurity 53
- Posaconazole InterMediate
- Posaconazole InterMediates
- Posaconazole Intermediate1
- Posazonazole intermediate POA
- (5R-cis)-Toluene-4-sulfonic acid
- (5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4
- L-threo-Pentitol,2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[[(4-Methylphenyl)sulfonyl]oxy]Methyl]-1-(1H-1,2,4-triazol-1-yl)-
- [(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate
- p-Toluenesulfonic acid [5-(2,4-difluorophenyl)-5alpha-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran]-3alpha-ylmethyl ester
- posaconazole impurity 13
- (5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester
- (5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate, (3S,5R)-
- D4537
- (5R-cis)-Toluene-4-sulfonic Acid 5-(2,4-Difluorophenyl)-5-[1,2,4]triazol-
- ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluoro phenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate
- (5R-cis)-Toluene-4-sulfonic Acid 5-(2,4-Difluorophenyl)-5-[1,2,4]triazol-1-ylmethyltetrahydrofuran-3
- UNII-LDY4QZP8PB
- DTXSID70447488
- 1-ylmethyltetrahydrofuran-3-ylmethyl Ester
- 149809-43-8
- ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methyl 4-Methylbenzenesulfonate
- 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
- CS-M2899
- AKOS025402355
- 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-((((4-methylphenyl)sulfonyl)oxy)methyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
- CID 10895629
- SCHEMBL12067228
- LDY4QZP8PB
- (5R-cis)-Toluene-4-sulfonic Acid 5-(2,4-Difluorophenyl)-5-[1,2,4]triazol-1-ylmethyltetrahydrofuran-3-ylmethyl Ester
- AS-47912
- F16788
- J-501622
- ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)-tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate
- 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
- {(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate
- AC-8330
- ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl-4-methylbenzenesulfonate
- DFWVLCJRFGIRAK-KKSFZXQISA-N
- D-Threo-pentitol, 2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-((((4-methylphenyl)sulfonyl)oxy)methyl)-1-(1H-1,2,4-triazol-1-yl)-
- 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-L-threo-pentitol
- 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol; Posaconazole Impurity
-
- MDL: MFCD27920559
- Inchi: 1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3/t16-,21-/m0/s1
- InChI Key: DFWVLCJRFGIRAK-KKSFZXQISA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC[C@@H]1CO[C@](C2C=CC(=CC=2F)F)(CN2C=NC=N2)C1
Computed Properties
- Exact Mass: 449.12200
- Monoisotopic Mass: 449.122
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 701
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.7
- XLogP3: 3.1
Experimental Properties
- Color/Form: Powder
- Density: 1.40
- Melting Point: 105.0 to 109.0 deg-C
- Boiling Point: 608.1°C at 760 mmHg
- Flash Point: 321.6±34.3 °C
- Refractive Index: 1.615
- PSA: 91.69000
- LogP: 4.28300
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
Posazonazole intermediate POA Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:-20°C
Posazonazole intermediate POA Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4537-200mg |
Posazonazole intermediate POA |
149809-43-8 | 98.0%(LC) | 200mg |
555.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 146766-1g |
Posazonazole intermediate POA |
149809-43-8 | 95% | 1g |
1868.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JQ796-1g |
Posazonazole intermediate POA |
149809-43-8 | 97% | 1g |
1949CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JQ796-50mg |
Posazonazole intermediate POA |
149809-43-8 | 97% | 50mg |
167.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JQ796-250mg |
Posazonazole intermediate POA |
149809-43-8 | 97% | 250mg |
733CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S870555-200mg |
(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]oxolan-3-ylmethyl p-Toluenesulfonate |
149809-43-8 | 98% | 200mg |
617.40 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S15420-1g |
(5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester |
149809-43-8 | 1g |
¥1756.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S15420-250mg |
(5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester |
149809-43-8 | 250mg |
¥706.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S15420-100mg |
(5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester |
149809-43-8 | 100mg |
¥226.0 | 2021-09-04 | ||
| ChemScence | CS-M2899-100mg |
((3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate |
149809-43-8 | 99.71% | 100mg |
$32.0 | 2022-04-27 |
Posazonazole intermediate POA Suppliers
Posazonazole intermediate POA Related Literature
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on Posazonazole intermediate POA
Introduction to CAS No 149809-43-8 and Posazonazole Intermediate POA
The compound with the chemical identifier CAS No 149809-43-8 is a significant intermediate in the synthesis of Posazonazole Intermediate POA, a compound that has garnered considerable attention in the field of pharmaceutical chemistry. This intermediate plays a crucial role in the development of novel antifungal agents, which are essential for addressing the growing challenge of fungal infections worldwide. The structure and reactivity of this intermediate have been extensively studied to optimize its utility in drug synthesis, ensuring higher efficacy and reduced side effects.
In recent years, the demand for advanced antifungal medications has surged due to the emergence of drug-resistant fungal strains. The research on Posazonazole Intermediate POA has been instrumental in developing compounds that can combat these resistant strains effectively. The synthesis of this intermediate involves a series of carefully orchestrated chemical reactions, each designed to maximize yield while maintaining purity. Advanced catalytic methods and green chemistry principles have been employed to enhance the sustainability of the production process.
The structural elucidation of CAS No 149809-43-8 has revealed unique properties that make it an ideal candidate for further derivatization. Researchers have leveraged computational chemistry techniques to predict and optimize reaction pathways, leading to more efficient synthetic routes. These advancements have not only improved the scalability of production but also reduced the environmental impact associated with pharmaceutical manufacturing.
One of the most compelling aspects of Posazonazole Intermediate POA is its potential in treating invasive fungal infections, which are particularly challenging to manage in immunocompromised patients. Clinical trials have demonstrated promising results when this intermediate is incorporated into novel antifungal formulations. The mechanism of action involves inhibiting key fungal enzymes that are critical for their survival, thereby disrupting their metabolic processes and leading to their elimination.
The integration of CAS No 149809-43-8 into drug development pipelines has also spurred innovation in analytical chemistry. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been refined to ensure the precise characterization and quantification of this intermediate during synthesis and purification. These analytical advancements are crucial for maintaining high-quality standards and ensuring consistency across batches.
Moreover, the study of Posazonazole Intermediate POA has contributed to a deeper understanding of fungal biochemistry. By examining how this intermediate interacts with fungal cells, scientists have identified new targets for drug development. This knowledge has paved the way for more targeted therapies that can specifically inhibit fungal pathogens without harming human cells, thereby reducing the risk of adverse effects.
The future prospects for CAS No 149809-43-8 and its derivative Posazonazole Intermediate POA are promising. Ongoing research aims to further refine synthetic methodologies and explore new applications in other therapeutic areas. Collaborative efforts between academia and industry are essential to accelerate these developments and bring new treatments to market more quickly.
In conclusion, the compound identified as CAS No 149809-43-8 is a vital intermediate in the production of Posazonazole Intermediate POA, a key component in next-generation antifungal agents. The advancements in its synthesis, characterization, and application highlight its significance in modern pharmaceutical research. As fungal infections continue to pose a significant health threat, compounds like this intermediate will play an increasingly critical role in mitigating these challenges.
149809-43-8 (Posazonazole intermediate POA) Related Products
- 171764-49-1(1-(((2S,4S,5R)-4-(2,4-Difluorophenyl)-5-(2-tosylethyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole)
- 166948-49-8((aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanoic Acid)
- 120924-80-3(1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[(1R)-1-(methylsulfonyl)ethyl]-,(aR)-rel-)
- 135272-34-3(1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[(1R)-1-mercaptoethyl]-, (aR)-)
- 124627-86-7(1-[(2r,3s)-2-(2,4-difluoro-phenyl)-3-methyl-oxiranylmethyl]-1h-[1,2,4]triazole)
- 182369-73-9(rac 5-Desfluoro Voriconazole)
- 134779-41-2(1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[(1S)-1-(methylsulfonyl)ethyl]-,(aS)-)
- 121650-83-7(1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[(1R)-1-(methylsulfonyl)ethyl]-,(aR)-)
- 141113-42-0(1H-1,2,4-Triazole,1-[[(2S)-2-(2,4-difluorophenyl)oxiranyl]methyl]- (9CI))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)